3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone
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Overview
Description
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is a chemical compound with the molecular formula C13H12ClNO2S It is known for its unique structure, which combines a chlorinated benzothiophene ring with a morpholinyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone typically involves the reaction of 3-chlorobenzo[b]thiophene with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new medications.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
- 3-Chlorobenzo[b]thiophene-2-sulfonamide
- 3-Chlorobenzo[b]thiophene-2-ylamine
Uniqueness
3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone is unique due to its combination of a chlorinated benzothiophene ring and a morpholinyl ketone group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a building block for more complex molecules further highlight its uniqueness .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVHEAVEDLITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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